molecular formula C13H15NO2 B14188436 4-(2-Methyl-1,3-dioxepan-2-yl)benzonitrile CAS No. 918525-06-1

4-(2-Methyl-1,3-dioxepan-2-yl)benzonitrile

Katalognummer: B14188436
CAS-Nummer: 918525-06-1
Molekulargewicht: 217.26 g/mol
InChI-Schlüssel: KRMYEHVJTROWTO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(2-Methyl-1,3-dioxepan-2-yl)benzonitrile is an organic compound with the molecular formula C₁₃H₁₅NO₂ It features a benzonitrile group attached to a 2-methyl-1,3-dioxepane ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Methyl-1,3-dioxepan-2-yl)benzonitrile typically involves the reaction of 4-cyanobenzyl chloride with 2-methyl-1,3-dioxepane in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Solvent recovery and recycling, along with efficient purification techniques such as crystallization or chromatography, are employed to ensure the quality of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

4-(2-Methyl-1,3-dioxepan-2-yl)benzonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the nitrile group to an amine.

    Substitution: Nucleophilic substitution reactions can occur at the benzonitrile group, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide.

Major Products Formed

    Oxidation: 4-(2-Methyl-1,3-dioxepan-2-yl)benzoic acid.

    Reduction: 4-(2-Methyl-1,3-dioxepan-2-yl)benzylamine.

    Substitution: Various substituted benzonitrile derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

4-(2-Methyl-1,3-dioxepan-2-yl)benzonitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of advanced materials and polymers due to its unique structural properties.

Wirkmechanismus

The mechanism of action of 4-(2-Methyl-1,3-dioxepan-2-yl)benzonitrile involves its interaction with specific molecular targets. For instance, in biological systems, it may bind to enzymes or receptors, modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1,3-Dioxepan-2-one: Another compound with a similar dioxepane ring structure.

    4-(1,3-Dioxepan-2-yl)benzonitrile: A closely related compound with slight structural variations.

    2-Isopropyl-1,3-dioxepan: Features a similar ring structure but with different substituents.

Uniqueness

4-(2-Methyl-1,3-dioxepan-2-yl)benzonitrile is unique due to the presence of both the benzonitrile group and the 2-methyl-1,3-dioxepane ring. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Eigenschaften

CAS-Nummer

918525-06-1

Molekularformel

C13H15NO2

Molekulargewicht

217.26 g/mol

IUPAC-Name

4-(2-methyl-1,3-dioxepan-2-yl)benzonitrile

InChI

InChI=1S/C13H15NO2/c1-13(15-8-2-3-9-16-13)12-6-4-11(10-14)5-7-12/h4-7H,2-3,8-9H2,1H3

InChI-Schlüssel

KRMYEHVJTROWTO-UHFFFAOYSA-N

Kanonische SMILES

CC1(OCCCCO1)C2=CC=C(C=C2)C#N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.